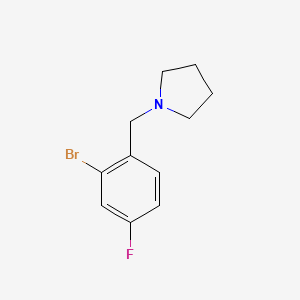

1-(2-Bromo-4-fluorobenzyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-11-7-10(13)4-3-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVLPLVDVTXGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most common and reliable synthetic approach to 1-(2-Bromo-4-fluorobenzyl)pyrrolidine involves the nucleophilic substitution (alkylation) of pyrrolidine with 2-bromo-4-fluorobenzyl halide (typically the bromide). This reaction proceeds under basic conditions in an aprotic polar solvent.

-

- 2-Bromo-4-fluorobenzyl bromide (or chloride)

- Pyrrolidine

- Base (commonly potassium carbonate)

- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

- Heating at elevated temperatures (around 150°C)

- Reaction time: approximately 20 hours

- Inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions

-

- Workup by aqueous extraction

- Purification via column chromatography or recrystallization to achieve high purity

This method is a classical nucleophilic substitution where the nitrogen lone pair of pyrrolidine attacks the benzylic carbon bearing the bromide, displacing the bromide ion and forming the desired N-benzylated pyrrolidine derivative.

Detailed Reaction Parameters and Data

| Parameter | Details | Notes/Source |

|---|---|---|

| Starting material | 2-Bromo-4-fluorobenzyl bromide | Commercially available |

| Nucleophile | Pyrrolidine | Excess often used to drive reaction |

| Base | Potassium carbonate (K₂CO₃) | Neutralizes HBr formed |

| Solvent | DMF or DMSO | Polar aprotic solvent facilitates SN2 |

| Temperature | 150°C | Elevated to increase reaction rate |

| Reaction time | 20 hours | Ensures complete conversion |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation |

| Yield | ~85–93% (analogous reactions) | High yield typical |

| Purification | Column chromatography or recrystallization | Ensures >95% purity |

This data is adapted from analogous preparations of 1-(2-Bromo-5-fluorobenzyl)pyrrolidine, which shares a similar synthetic pathway and chemical behavior.

Reaction Mechanism Insights

The reaction proceeds via an SN2 mechanism:

- The lone pair on the nitrogen atom of pyrrolidine attacks the electrophilic benzylic carbon attached to the bromide.

- Bromide acts as a leaving group.

- The presence of potassium carbonate neutralizes the generated HBr, preventing protonation of pyrrolidine and side reactions.

- The polar aprotic solvent stabilizes the transition state and enhances nucleophilicity of pyrrolidine.

Alternative Synthetic Approaches

While the direct alkylation method is predominant, alternative approaches exist in related pyrrolidine derivatives synthesis:

Friedel-Crafts Acylation followed by Bromination and Pyrrolidine Substitution:

Some pyrrolidine derivatives are synthesized by acylation of aromatic rings, followed by α-bromination of ketones and subsequent nucleophilic substitution with pyrrolidine. However, this method is more complex and typically used for ketone-containing derivatives rather than benzyl derivatives.Coupling Reactions:

Although less common for this specific compound, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can be used to introduce pyrrolidine moieties in complex molecules, but these are more relevant for advanced intermediates.

Characterization and Purity Assessment

Post-synthesis, the compound is characterized by:

Thin Layer Chromatography (TLC):

To monitor reaction progress using ethyl acetate/hexane mixtures.Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic pyrrolidine methylene signals around δ 3.30–3.33 ppm and aromatic protons between δ 7.35–7.61 ppm.

- ^19F NMR confirms the presence of fluorine substituent.

Gas Chromatography-Mass Spectrometry (GC-MS):

Confirms molecular ion peak corresponding to C11H13BrFN, with purity typically above 95%.Melting Point and Elemental Analysis:

For solid samples, melting point determination and elemental analysis confirm identity and purity.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Preparation of starting material | Use commercially available 2-bromo-4-fluorobenzyl bromide | Purity >98% recommended |

| 2. Nucleophilic substitution | React pyrrolidine with benzyl bromide in presence of base | K₂CO₃, DMF solvent, 150°C, 20 h, inert atmosphere |

| 3. Workup | Aqueous extraction and organic solvent separation | Remove inorganic salts and impurities |

| 4. Purification | Column chromatography or recrystallization | Achieve >95% purity |

| 5. Characterization | TLC, NMR, GC-MS, melting point | Confirm structure and purity |

| 6. Storage | Store under inert atmosphere at –20°C in amber vials | Protect from moisture and light |

Research Findings and Literature Support

- The synthetic route described is consistent with protocols used for similar halogenated benzylpyrrolidines in pharmaceutical intermediate synthesis.

- The reaction conditions are optimized to balance reaction rate and product stability.

- High yields (~90%) are typical, indicating efficient conversion.

- Purification techniques ensure the removal of unreacted starting materials and side products.

- Stability data support the need for careful storage to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorobenzyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

1-(2-Bromo-4-fluorobenzyl)pyrrolidine finds applications in various fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

Medicine: It has potential therapeutic applications, including the design of new drugs and pharmaceuticals.

Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorobenzyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include binding to active sites or altering signaling cascades.

Comparison with Similar Compounds

Compound A : 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine (CAS 882689-88-5)

- Structure : Pyrrolidine linked to a 4-bromo-2-fluorophenyl group via a carbonyl bridge.

- Molecular Formula: C₁₁H₁₁BrFNO

- Molecular Weight : 272.11 g/mol

- Key Properties : XLogP3 = 2.7, hydrogen bond acceptors = 2, topological polar surface area = 20.3 Ų .

- Applications : Used in medicinal chemistry research; safety data highlight standard handling precautions for halogenated aromatics .

Compound B : 1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide

- Structure : Pyrrolidine substituted with a 4-bromobenzoyl group and a phenylcarboxamide moiety.

- Synthesis: Synthesized via cycloalkylation of N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromo-benzamide under phase-transfer catalysis, followed by hydrolysis .

- Properties : Bulkier structure due to the phenylcarboxamide group; molecular weight >300 g/mol (estimated).

Compound C : 1-(2-Bromo-5-fluorobenzyl)pyrrolidine (CAS 1704065-17-7)

- Structure : Positional isomer with bromo and fluoro substituents at 2- and 5-positions.

Physicochemical and Pharmacological Differences

Key Observations:

Substituent Position Effects: The 2-bromo-4-fluoro substitution in the target compound may enhance metabolic stability compared to 4-bromo-2-fluoro (Compound A) due to reduced steric hindrance . The benzyl linkage (target compound) vs.

Functional Group Impact :

- Compound B’s carboxamide group introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to halogenated benzyl derivatives .

Positional Isomerism :

- The 2-bromo-5-fluoro isomer (Compound C) may exhibit distinct target selectivity compared to the 2-bromo-4-fluoro analog due to altered electronic profiles .

Research Findings and Implications

- Synthetic Challenges : Halogenated pyrrolidines often require precise control of reaction conditions to avoid dehalogenation. Compound B’s synthesis via phase-transfer catalysis highlights the importance of optimizing reaction media for similar derivatives .

- Biological Relevance : While direct data on the target compound are sparse, pyrrolidine derivatives with halogenated aromatic groups consistently show promise in targeting enzymes (e.g., kinases) and receptors involved in cancer and inflammation .

Biological Activity

1-(2-Bromo-4-fluorobenzyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromo-fluoro benzyl group. Its molecular formula is with a molecular weight of approximately 258.13 g/mol. The unique structural characteristics contribute to its biological activity, particularly in pharmacological contexts.

Synthesis

The synthesis of this compound typically involves several steps, including the use of solvents like ethanol and reducing agents such as sodium borohydride. The ability to modify the compound through various synthetic pathways allows researchers to explore derivatives that may enhance biological activity or target specific biological pathways.

1. Enzyme Inhibition

Research indicates that compounds structurally similar to this compound can act as inhibitors of specific enzymes, particularly aldose reductase (AR). Aldose reductase inhibitors are significant in treating diabetic complications by preventing sorbitol accumulation in tissues . A study evaluated novel tetrahydropyrrolo derivatives, revealing potent AR inhibitory activity, suggesting that this compound may have similar effects .

2. Anticancer Activity

The anticancer potential of derivatives of this compound has been explored in various studies. For instance, synthesized derivatives were tested against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Results showed significant cytotoxicity against these cell lines, indicating the potential for developing effective anticancer therapies .

3. Antibacterial and Antifungal Properties

The antibacterial activity of related pyrrolidine derivatives has also been investigated. Some studies reported that halogenated pyrrolidines demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine substituents appears crucial for enhancing antimicrobial activity .

The mechanism through which this compound exerts its biological effects is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmitter systems and metabolic pathways. Techniques such as surface plasmon resonance and radiolabeled binding assays are often employed to evaluate binding affinities and elucidate mechanisms.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromo-2-fluorobenzyl)pyrrolidine | Similar bromo-fluoro substitutions | Different position of substituents |

| 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol | Piperidine instead of pyrrolidine | Hydroxyl group presence |

| 2-(2-Bromo-4-fluorophenyl)pyrrolidine | Different phenyl positioning | Variation in the phenyl ring structure |

This table illustrates how variations in substituent positions and ring structures can influence the chemical properties and potential biological activities of these compounds.

Case Studies

Several case studies highlight the potential applications of this compound:

- Aldose Reductase Inhibition : In vitro studies demonstrated that derivatives effectively inhibited AR activity, leading to reduced sorbitol levels in diabetic models .

- Anticancer Efficacy : Compounds derived from this structure showed promising results in inhibiting tumor growth in various cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential .

- Antimicrobial Activity : Research into related pyrrolidines revealed significant antibacterial properties, suggesting that modifications to the bromo-fluoro substituent could enhance efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(2-Bromo-4-fluorobenzyl)pyrrolidine, and how can reaction efficiency be monitored?

- Methodology : A modified Buchwald-Hartwig amination protocol can be employed. Dissolve 2-bromo-4-fluorobenzyl bromide (1.0 eq) and pyrrolidine (1.2 eq) in DMF with K₂CO₃ (2.0 eq). Heat at 150°C under inert gas for 20 hours. Monitor progress via TLC (ethyl acetate/hexane, 1:3) and confirm completion by the disappearance of the benzyl bromide spot. Post-reaction, extract with ethyl acetate, wash with NH₄Cl to remove excess amine, and dry over MgSO₄. Yield can reach ~90% under optimized conditions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H NMR : Look for aromatic protons (δ 7.3–6.7 ppm, multiplet patterns from bromo/fluoro substituents) and pyrrolidine signals (δ 3.3–3.3 ppm for N-CH₂; δ 2.0–1.9 ppm for CH₂ in the ring) .

- ¹³C NMR : Confirm the quaternary carbon adjacent to bromine (~115 ppm for C-Br) and fluorine-substituted aromatic carbons (~160 ppm for C-F) .

- HRMS : Verify molecular ion peaks matching C₁₁H₁₂BrFN (exact mass ~273.01 Da).

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent decomposition. Use fume hoods during handling due to potential volatility. Avoid exposure to moisture (hydrolysis risk) and strong oxidizers. Refer to SDS guidelines for brominated/fluorinated amines, including PPE requirements (gloves, lab coat, goggles) .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Substituent Analysis : The bromine at the 2-position acts as a strong leaving group (σₚ ≈ 0.23), facilitating Suzuki-Miyaura couplings. The 4-fluoro group (σₚ ≈ 0.06) exerts a mild electron-withdrawing effect, polarizing the aromatic ring and enhancing oxidative addition with Pd catalysts.

- Experimental Design : Compare reaction rates using Pd(PPh₃)₄ with aryl boronic acids. Track kinetics via HPLC to quantify intermediates. For example, replacing bromine with chlorine reduces coupling efficiency by ~40% due to lower electrophilicity .

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB: 3ERT for kinases). Parameterize the ligand using its InChI string (e.g., PubChem CID) and assign partial charges via AM1-BCC.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Thr342 in kinase targets) .

Q. How can stereoelectronic effects of the pyrrolidine ring modulate the compound’s pharmacokinetic properties?

- Methodology :

- Conformational Analysis : Use DFT (B3LYP/6-31G*) to model the pyrrolidine ring’s puckering. The envelope conformation reduces steric hindrance, improving membrane permeability (logP ≈ 2.5).

- In Vitro Assays : Compare metabolic stability in liver microsomes. Fluorine at the 4-position reduces CYP450-mediated oxidation by 30% vs. non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.